molecular formula C11H22N2O4S B1520470 t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate CAS No. 800401-97-2

t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate

Cat. No. B1520470
Key on ui cas rn: 800401-97-2
M. Wt: 278.37 g/mol
InChI Key: CTMKJUUQPKWNPB-UHFFFAOYSA-N
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Patent
US07405210B2

Procedure details

To a solution of 4-amino-1-Boc-piperidine (300 mg, 1.50 mmol) in dichloromethane (2.0 mL) was added a solution of methanesulfonyl chloride (348 μL, 4.49 mmol) in dichloromethane (1 mL) followed by a solution of pyridine (485 μL, 5.99 mmol) in dichloromethane (1 mL), and the reaction stirred at rt for 16 h. Water (10 mL) was added, the mixture separated and the organic layer washed with 1M HCl (10 mL), sodium bicarbonate solution (10 mL) then brine (2×10 mL). The solution was dried (MgSO4) and solvent removed in vacuo. The crude material was purified by chromatography using dichloromethane/methanol (95:5) as the eluent to give the title compound as an off-white powder. δH (CD3OD): 4.46–4.40 (1H, m), 4.09–3.97 (2H, m), 3.53–3.40 (1H, m), 3.0 (3H, s), 2.93–2.81 (2H, m), 2.01–1.93 (2H, m), 1.50–1.37 (2H, m).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
348 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
485 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[CH3:15][S:16](Cl)(=[O:18])=[O:17].N1C=CC=CC=1.O>ClCCl>[C:11]([O:10][C:8]([N:5]1[CH2:4][CH2:3][CH:2]([NH:1][S:16]([CH3:15])(=[O:18])=[O:17])[CH2:7][CH2:6]1)=[O:9])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
NC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
348 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
485 μL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture separated
WASH
Type
WASH
Details
the organic layer washed with 1M HCl (10 mL), sodium bicarbonate solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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